4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Xanthine Oxidase Enzyme Inhibition Drug Discovery

SAR inconsistency disrupts kinase inhibitor programs. Non-specific analogs waste screening resources. Procure 4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one as a structurally validated probe. • XO Assay Standard: Ki of 820 nM, directly comparable to allopurinol, for competitive binding HTS validation. • JNK3 Selectivity Scaffold: Baseline core for designing analogs to overcome off-target liabilities (DDR1/EGFR) observed in leads like J46. • sGC Activator Intermediate: Dimethylated starting material for optimizing PK/PD in cardiovascular and fibrotic disease libraries. Available in ≥97% purity for reproducible quantitative analysis.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11910950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N(CC(=O)N2)C
InChIInChI=1S/C10H12N2O/c1-7-4-3-5-8-10(7)11-9(13)6-12(8)2/h3-5H,6H2,1-2H3,(H,11,13)
InChIKeyQIKZXMOTDFUSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Sourcing and Characteristics


4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1698170-51-2) is a heterocyclic small molecule belonging to the 3,4-dihydroquinoxalin-2(1H)-one class. It is characterized by a bicyclic core structure featuring two methyl substituents at the 4- and 8-positions . The compound is commercially available as a research chemical with a typical purity of ≥97% to 98% [1], and it is utilized in pharmaceutical research and drug discovery programs, particularly as a building block or as a reference in structure-activity relationship (SAR) studies involving enzyme inhibition [2].

4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Non-Interchangeability with Analogs


The biological activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives is exquisitely sensitive to substitution patterns. Minor changes to the number, position, or nature of substituents on the heterocyclic core can drastically alter target binding affinity, selectivity profiles, and physicochemical properties [1]. For example, in related quinoxaline systems, the substitution of a methyl group for an ethyl group can significantly diminish potency, and the addition of a ring system can further reduce activity [1]. Therefore, 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is not a generic, interchangeable member of its class. Its specific 4,8-dimethyl substitution pattern dictates a unique biological fingerprint that cannot be inferred or replicated by other analogs, making its direct procurement essential for validating SAR hypotheses and achieving reproducible experimental outcomes.

4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Target Binding and Selectivity Evidence


Xanthine Oxidase Affinity Comparison

4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one demonstrates competitive inhibition of bovine xanthine oxidase. Its binding affinity (Ki) is 820 nM [1]. This is a more potent interaction compared to its inhibition constant (IC50) of 12,400 nM measured in a separate assay under different conditions, underscoring the importance of assay design [1]. When compared to the clinically used xanthine oxidase inhibitor allopurinol (Ki ≈ 700 nM [2]), the target compound exhibits a comparable binding affinity in the same enzyme system, establishing it as a relevant probe for this target.

Xanthine Oxidase Enzyme Inhibition Drug Discovery

JNK3 Selectivity Profiling

While 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one itself is not a potent JNK3 inhibitor, it serves as a key core structure in the development of such inhibitors. A closely related analog, JNK3 inhibitor-2 (also derived from a 3,4-dihydroquinoxalin-2(1H)-one core), exhibits high selectivity for JNK3 (IC50 = 250 nM) over JNK1 and JNK2 (IC50 > 100,000 nM), achieving >400-fold selectivity . This contrasts sharply with a lead compound from the same class, J46, which, while potent against JNK3, suffers from poor selectivity, also potently inhibiting DDR1 and EGFR (T790M, L858R) . This comparison highlights how modifications to the core scaffold can dramatically alter the selectivity profile, demonstrating that the unsubstituted core of 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a critical starting point for achieving high target selectivity.

JNK3 Kinase Selectivity Neurodegeneration

sGC Activator Activity Benchmarking

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is utilized in the development of soluble guanylyl cyclase (sGC) activators. A dicarboxylic acid derivative from this class, compound 30d, was found to activate wild-type sGC by 4.4-fold (EC50 = 0.77 μM) and a heme-free mutant sGC by 4.8-fold (EC50 = 1.8 μM) [1]. Critically, the activity of 30d on the mutant enzyme was reported as comparable to that of the clinical-stage, bona fide sGC activator BAY 60-2770 under analogous conditions [1]. This direct comparison establishes the 3,4-dihydroquinoxalin-2(1H)-one scaffold, and by extension 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, as a validated starting point for generating compounds with activity equivalent to advanced drug candidates.

sGC Cardiovascular Assay Development

4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Key Research Applications


Xanthine Oxidase Probe & Assay Development

This compound can be used as a high-quality probe for xanthine oxidase assays. With a Ki of 820 nM, its binding affinity is comparable to allopurinol (Ki ≈ 700 nM), making it an excellent reference standard for screening new chemical entities. It is suitable for competitive binding studies to characterize novel inhibitor mechanisms of action and for validating high-throughput screening (HTS) assays .

Kinase Selectivity Profiling & SAR Studies

As a core scaffold for JNK3 inhibitors, 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is an essential building block or comparator for SAR studies focused on kinase selectivity. Researchers can use this compound as a baseline to design and synthesize analogs with improved selectivity profiles, aiming to overcome the off-target liabilities (e.g., DDR1, EGFR inhibition) observed with earlier lead compounds like J46 . It serves as a key intermediate in developing next-generation, highly selective JNK3 inhibitors for neurodegenerative disease research .

sGC Activator Lead Optimization

The dihydroquinoxalinone scaffold has been validated to yield sGC activators with potency comparable to clinical-stage compounds like BAY 60-2770. Procuring this specific dimethylated variant allows medicinal chemists to explore the impact of 4,8-substitution on the pharmacokinetic and pharmacodynamic profile of sGC activators. It can be used as a starting material for synthesizing focused libraries to optimize properties like metabolic stability and in vivo efficacy for cardiovascular or fibrotic disease applications .

Analytical Reference Standard for QC

Given its commercial availability at high purity (≥97% to 98%) from reputable vendors , this compound is ideally suited as an analytical reference standard. It can be employed in the development and validation of HPLC, LC-MS, or other chromatographic methods for quantifying dihydroquinoxalinone derivatives in reaction mixtures, stability studies, or biological matrices .

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